Glyoxal bisulfite

Beschreibung

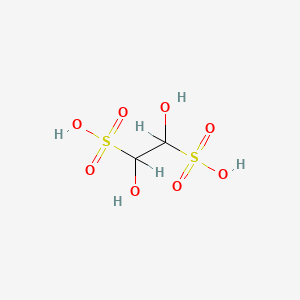

Structure

3D Structure

Eigenschaften

Molekularformel |

C2H6O8S2 |

|---|---|

Molekulargewicht |

222.2 g/mol |

IUPAC-Name |

1,2-dihydroxyethane-1,2-disulfonic acid |

InChI |

InChI=1S/C2H6O8S2/c3-1(11(5,6)7)2(4)12(8,9)10/h1-4H,(H,5,6,7)(H,8,9,10) |

InChI-Schlüssel |

HADMFXUIQRIRMV-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(O)S(=O)(=O)O)(O)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Synthesis and Mechanistic Pathways of Glyoxal Bisulfite Formation

Nucleophilic Addition Reactions: Fundamental Principles

The reaction between an aldehyde or ketone and a bisulfite ion to form an α-hydroxysulfonic acid is a classic illustration of nucleophilic addition. wikipedia.org This process is particularly useful for the purification and separation of aldehydes. wikipedia.org

Carbonyl Activation and Bisulfite Ion Addition Mechanism

The core of this reaction lies in the nucleophilic attack of the bisulfite ion on the carbonyl carbon of the glyoxal (B1671930) molecule. ontosight.ai This addition results in the formation of a sulfonic acid derivative. ontosight.ai The reaction is reversible and can be reversed in the presence of a strong acid or base. wikipedia.org In aqueous solutions, sulfur dioxide (SO2) exists in equilibrium with bisulfite (HSO3⁻) and sulfite (B76179) (SO3²⁻) ions. caltech.edu Both bisulfite and sulfite ions can act as nucleophiles, attacking the electrophilic carbonyl carbon. The sulfite ion is a significantly more potent nucleophile than the bisulfite ion. caltech.edu

Specificity of Reaction with Dialdehydes: Glyoxal

Glyoxal (CHOCHO) is a dialdehyde, meaning it possesses two carbonyl groups. This structural feature allows for the sequential addition of two bisulfite ions, leading to the formation of both a monobisulfite and a dibisulfite adduct. caltech.eduresearchgate.netnih.gov In an aqueous environment, glyoxal exists predominantly in its hydrated form, ethane (B1197151) bis-gemdiol. oecd.org The reaction with bisulfite involves the various forms of glyoxal present in the solution. caltech.edu

The initial reaction between glyoxal and bisulfite is rapid. sandiego.edu The process involves the reversible formation of glyoxal monobisulfite (GMBS) and subsequently glyoxal dibisulfite (GDBS). researchgate.netnih.gov These adducts are more stable than their precursor molecules. researchgate.netnih.gov

Formation Kinetics of Glyoxal Monobisulfite and Glyoxal Dibisulfite Adducts

The formation of glyoxal bisulfite adducts has been studied spectrophotometrically. caltech.edulookchem.com The rate of formation of glyoxal monobisulfite (GMBS) is dependent on the concentrations of both glyoxal and the S(IV) species (H₂O·SO₂, HSO₃⁻, and SO₃²⁻). caltech.edu

Glyoxal + HSO₃⁻ ⇌ Glyoxal Monobisulfite (GMBS) caltech.edu

GMBS + HSO₃⁻ ⇌ Glyoxal Dibisulfite (GDBS) copernicus.org

Table 1: Kinetic Data for the Formation of Glyoxal-Monobisulfite This table is interactive. Users can sort columns by clicking on the headers.

| pH | [S(IV)]t (M) | [C2H2O2]t (M) | kobsd (s⁻¹) |

|---|---|---|---|

| 0.71 | 0.005 | 0.00025 | 0.00034 |

| 1.05 | 0.005 | 0.00025 | 0.00042 |

| 1.55 | 0.005 | 0.00025 | 0.00078 |

| 2.05 | 0.005 | 0.00025 | 0.0022 |

| 2.55 | 0.005 | 0.00025 | 0.0064 |

| 3.00 | 0.005 | 0.00025 | 0.016 |

| 3.28 | 0.005 | 0.00025 | 0.031 |

Source: Adapted from Olson & Hoffmann, 1988. caltech.edu

The rate of adduct formation is highly dependent on the pH of the solution. caltech.edu Between a pH of 1 and 3, the primary rate-determining steps involve the addition of both bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) ions to the carbonyl carbon. caltech.edu As the pH increases, the concentration of the more nucleophilic sulfite ion increases, leading to a faster reaction rate. caltech.edu Studies have shown that the dehydration of glyoxal can become a rate-determining factor at a pH above 3.26. sandiego.edu

The identity of the nucleophile plays a crucial role in the reaction kinetics. The sulfite ion (SO₃²⁻) is a much more effective nucleophile than the bisulfite ion (HSO₃⁻). caltech.edu Rate constants for the addition of the sulfite ion are four to five orders of magnitude higher than those for the bisulfite ion. caltech.edu The apparent rate constants for the reaction of HSO₃⁻ and SO₃²⁻ with glyoxal species have been determined to be 0.13 M⁻¹s⁻¹ and 2.08 x 10³ M⁻¹s⁻¹, respectively. caltech.edu

The stability of the glyoxal-bisulfite adducts is described by their equilibrium association constants, which are influenced by temperature. caltech.edu The stability constants for the formation of GMBS and GDBS at 25°C and an ionic strength of 0.2 M have been determined. caltech.edu

The temperature dependence of the dimensionless Henry's law constant, which is related to the equilibrium partitioning of a compound between the gas and liquid phases, follows the van't Hoff relationship. acs.org

Table 2: Apparent Stability Constants for Glyoxal Mono- and Di-bisulfite Adducts This table is interactive. Users can sort columns by clicking on the headers.

| Temperature (°C) | αK₁ (M⁻¹) | αK₂ (M⁻¹) |

|---|---|---|

| 15.0 | 4.8 x 10⁴ | 2.5 x 10⁴ |

| 25.0 | 2.8 x 10⁴ | 1.5 x 10⁴ |

| 35.0 | 1.7 x 10⁴ | 0.8 x 10⁴ |

Source: Adapted from Olson & Hoffmann, 1988. caltech.edu

Ionic Strength Effects on Reaction Apparent Rate Constants

The kinetics of the reversible addition of S(IV) species (sulfite and bisulfite) to glyoxal are influenced by the ionic strength of the solution. Studies employing spectrophotometric methods have demonstrated that the apparent rate constants for the addition of both bisulfite and sulfite ions to glyoxal species show a dependence on the ionic strength of the medium. caltech.edu This effect is a critical consideration in understanding the formation of this compound in various aqueous environments, where solute concentrations can vary significantly.

The reaction involves the nucleophilic addition of HSO₃⁻ and SO₃²⁻ to the carbonyl carbons of glyoxal. caltech.edu The rates of these reactions are subject to kinetic salt effects, where the presence of ions in the solution can alter the activity coefficients of the reactants and the activated complex, thereby influencing the reaction rate. An investigation into the kinetics of this adduct formation revealed the dependence of the apparent rate constants for both bisulfite (k₁,app) and sulfite (k₂,app) addition on ionic strength at 25°C. caltech.edu

Table 1: Ionic Strength Effect on Apparent Rate Constants for Glyoxal-S(IV) Adduct Formation This table is a conceptual representation based on described scientific findings. caltech.edu

| Ionic Strength (I) | Apparent Rate Constant for Bisulfite Addition (k₁,app) | Apparent Rate Constant for Sulfite Addition (k₂,app) |

| Increasing | Increases | Increases |

Note: The table illustrates the qualitative trend observed where the rate constants for the addition of both sulfite and bisulfite to glyoxal increase with rising ionic strength. caltech.edu

Synthetic Methodologies and Preparation Routes

The synthesis of this compound is predicated on the availability of its precursor, glyoxal. Glyoxal is produced through several industrial and laboratory-scale methods, primarily involving oxidation or hydrolysis. The subsequent reaction of glyoxal with sodium bisulfite yields the desired adduct.

The majority of commercial glyoxal is produced via oxidation routes. wikipedia.org These methods involve the oxidation of simple organic molecules.

Gas-Phase Oxidation of Ethylene (B1197577) Glycol: A primary industrial method, known as the Laporte process, involves the oxidation of ethylene glycol in the gas phase. wikipedia.orgatamankimya.com This reaction is typically carried out at elevated temperatures in the presence of a silver or copper catalyst. wikipedia.org

Liquid-Phase Oxidation of Acetaldehyde (B116499): Another significant industrial route is the liquid-phase oxidation of acetaldehyde using nitric acid. wikipedia.orgatamankimya.com

Oxidation with Selenious Acid: On a laboratory scale, glyoxal can be synthesized by the oxidation of acetaldehyde with selenious acid. wikipedia.orgorgsyn.org This method can also be adapted for other substrates; for instance, phenylglyoxal (B86788) can be prepared by oxidizing acetophenone (B1666503) with selenium dioxide. orgsyn.org

Atmospheric Oxidation: Glyoxal is also formed in the atmosphere as a second-generation product from the oxidation of various volatile organic compounds (VOCs). copernicus.org Studies have determined the yields of glyoxal from the OH-initiated oxidation of several precursors. copernicus.org

Table 2: Glyoxal Yields from OH-Initiated Oxidation of Selected Precursors

| Precursor | Glyoxal Yield (%) |

| Ethene | 0.60 ± 0.07 |

| Ethanal (Acetaldehyde) | 0.10 ± 0.05 |

| Glycolaldehyde | 10 ± 1 |

| Source: Data from experiments conducted in the HIRAC chamber. copernicus.org |

In addition to oxidation, glyoxal can be prepared through hydrolysis. One of the established, though less common, preparative methods is the hydrolysis of dichlorodioxane. orgsyn.org The hydrolysis of glyoxal itself is also a significant reaction, leading to the formation of hydrates and various oligomeric structures in aqueous solutions. atamankimya.comresearchgate.net Research has shown that formic acid can act as a catalyst in the hydrolysis of glyoxal, particularly in water-restricted environments. researchgate.net

The formation of this compound is achieved through the nucleophilic addition of sodium bisulfite to glyoxal. ontosight.aivulcanchem.com This reaction is reversible and can lead to the formation of both glyoxal monobisulfite and glyoxal di-bisulfite adducts. researchgate.net

The typical laboratory preparation involves adding a concentrated aqueous solution of glyoxal to a prepared solution of sodium bisulfite in a mixed ethanol-water solvent system. orgsyn.orgvulcanchem.com The use of a 40% ethanol (B145695) solution is common, as the this compound adduct is less soluble in this medium, facilitating its precipitation. orgsyn.org The mixture is stirred for several hours to ensure complete reaction, after which the white precipitate of the this compound adduct is collected by filtration. orgsyn.orgsciencemadness.org

Table 3: Typical Components for Laboratory Synthesis of this compound Adduct

| Component | Role/Function | Example Quantity | Reference |

| Glyoxal Solution (40%) | Aldehyde Precursor | Varies based on scale | orgsyn.org |

| Sodium Bisulfite | Nucleophile | 312 g | orgsyn.org |

| Water | Solvent | 2.1 L | orgsyn.org |

| Ethanol (95%) | Co-solvent/Precipitation Aid | 1.4 L | orgsyn.org |

Note: The quantities are based on a published laboratory procedure and can be scaled as needed. orgsyn.org

Chemical Reactivity and Transformation Mechanisms

Reversibility of Glyoxal (B1671930) Bisulfite Adduct Formation

Glyoxal reacts with S(IV) in aqueous solutions to reversibly form adducts, namely glyoxal monobisulfite (GMBS) and glyoxal di-bisulfite (GDBS). researchgate.netnih.gov These α-hydroxysulfonic acid adducts are generally more stable than their precursors, particularly against oxidation by species like ozone and H₂O₂. researchgate.netnih.gov This reversible formation allows them to act as important reservoir species for both glyoxal and sulfur dioxide in atmospheric water droplets. researchgate.netnih.govcaltech.edu

The stability of the glyoxal bisulfite adduct is highly dependent on pH. The formation reaction is reversible, and the adduct can dissociate back to glyoxal and bisulfite under either strong acidic or basic conditions. wikipedia.org The kinetics of both the formation and dissociation of these adducts are influenced by pH. acs.org

Studies have shown that between a pH of 1 and 3, the primary formation pathways involve the addition of the bisulfite ion (HSO₃⁻) and the sulfite (B76179) ion (SO₃²⁻) to the carbonyl carbon of glyoxal. caltech.edu The sulfite ion is a significantly more effective nucleophile, with rate constants for its addition being four to five orders of magnitude higher than for the bisulfite ion. caltech.edu Conversely, the dissociation of the adducts is also pH-dependent. Above pH 3, the decomposition of the deprotonated adduct species governs the dissociation kinetics. acs.org The rate of adduct formation generally increases with pH, but the rate of dissociation is also positively dependent on pH. acs.org

The reversible reaction between glyoxal and S(IV) can be described by equilibrium constants that quantify the stability of the formed adducts. Spectrophotometric studies have been employed to determine these stability constants for both glyoxal monobisulfite and the di-bisulfite adduct. caltech.eduacs.org

| Adduct Species | Formation Reaction | Key Thermodynamic Aspect |

| Glyoxal Monobisulfite (GMBS) | Reversible addition of one S(IV) molecule to a glyoxal molecule. caltech.edu | Formation and stability constants have been determined spectrophotometrically. acs.org |

| Glyoxal Di-bisulfite (GDBS) | Reversible addition of a second S(IV) molecule to GMBS. researchgate.net | Considered a stable reservoir species in oxidant-free solutions. nih.gov |

Dissociation Under Acidic and Basic Conditions

Redox Chemistry of this compound

This compound participates in redox reactions, acting as a reducing agent and influencing oxidation processes in chemical systems.

Sodium this compound is recognized as a reducing agent in various chemical processes. ontosight.aicymitquimica.comontosight.ai In organic chemistry, bisulfite adducts in general are used as mild reducing agents to remove excess amounts of oxidizing agents such as chlorine, bromine, iodine, chromium trioxide, and potassium permanganate. wikipedia.org This reducing capacity is a key feature of its chemical utility in industrial applications and organic synthesis. cymitquimica.comgoogle.com

A significant aspect of glyoxal's chemistry is its ability to inhibit the catalytic oxidation of S(IV) by transition metal ions, particularly iron (Fe³⁺). acs.orgresearchgate.netnsf.gov The aqueous phase oxidation of sulfur dioxide is a critical pathway for sulfate (B86663) formation in the atmosphere, often catalyzed by transition metals. nsf.gov The presence of glyoxal decreases the rate of this Fe³⁺-catalyzed S(IV) oxidation. acs.orgnsf.gov This inhibitory effect is dependent on factors such as pH and the concentration of glyoxal. acs.orgescholarship.org For example, at pH 5, increasing the glyoxal concentration from 0.1 mM to 0.5 mM can decrease the oxidation rate by approximately 54%. acs.org While the reaction is kinetically inhibited, S(IV) is still completely converted to sulfate over time. acs.orgresearchgate.netnsf.gov

| Experimental Condition (pH 5) | S(IV) Oxidation Rate Constant (k) | Percent Decrease in Rate |

| Fe³⁺-catalyzed, no glyoxal | (4.6 ± 0.1) × 10⁻⁵ mM s⁻¹ | N/A |

| Fe³⁺-catalyzed, 0.1 mM glyoxal | (6.3 ± 0.3) × 10⁻⁵ mM s⁻¹ (Note: Value from source appears higher, but text states inhibition) | Not directly comparable from source values, but inhibition is stated. acs.org |

| Fe³⁺-catalyzed, 0.5 mM glyoxal | Data not provided | ~54% decrease compared to 0.1 mM glyoxal condition. acs.org |

Note: There appears to be a discrepancy in the reported rate constants in the source data, but the text consistently affirms the inhibitory effect of glyoxal. acs.org

Role as a Reducing Agent in Chemical Systems

Formation of Glyoxal-Sulfur(IV) Adducts in Inhibition Processes

Reactions with Diverse Organic Substrates

This compound, being an adduct of glyoxal and bisulfite, exhibits reactivity that extends beyond simple dissociation back to its parent compounds. The core of its reactivity lies in the nucleophilic addition of the bisulfite ion to the carbonyl carbons of glyoxal, forming a stable α-hydroxysulfonate structure. ontosight.aivulcanchem.com This structure can participate in further reactions.

The formation of the bisulfite adduct is a versatile method for modifying the reactivity of the aldehyde groups in glyoxal. chemeurope.com While the primary adducts are with glyoxal itself, the principle of bisulfite addition is applicable to a wide range of aldehydes and certain ketones, creating stable, water-soluble α-hydroxysulfonic acids. chemeurope.comwikipedia.org This reaction is useful for the purification and separation of aldehydes from mixtures. wikipedia.org

The bisulfite adducts themselves can be seen as intermediates. For example, in the presence of a base, the reaction is reversible, and the original aldehyde can be regenerated. chemeurope.com This allows the this compound adduct to serve as a protected form of glyoxal, which can be released under specific conditions to react with other substrates. The stability and solubility of the adducts make them useful in various aqueous applications in organic synthesis. cymitquimica.com

Bisulfite adducts of carbonyl compounds are key intermediates in certain named organic reactions, the most notable being the Bucherer reaction. chemeurope.comwikipedia.org The Bucherer reaction is a reversible transformation of an aromatic hydroxyl group (like in a naphthol) to an aromatic amine in the presence of aqueous sulfite or bisulfite and ammonia. wikipedia.orgdrugfuture.com

The first step of this reaction involves the addition of a bisulfite ion to one of the double bonds of the aromatic ring, a nucleophilic addition that temporarily disrupts the aromaticity. chemeurope.comwikipedia.org While the direct participation of this compound in the Bucherer reaction of naphthols is not the primary example, the underlying principle of bisulfite addition is central to the mechanism. wikipedia.org The reaction demonstrates the capacity of bisulfite to act as a nucleophile in complex transformations, leading to the formation of new carbon-nitrogen bonds. A related reaction is the Bucherer carbazole (B46965) synthesis, which also utilizes sodium bisulfite as a key reagent. wikipedia.org

In aqueous environments, particularly those relevant to atmospheric chemistry, radical-induced oxidation is a significant transformation pathway. Chlorine radicals (Cl•), which can be present in the aqueous phase of the atmosphere, can react with glyoxal and its bisulfite adducts. ccspublishing.org.cn

Laser flash photolysis studies have been conducted to determine the kinetics of the reactions between chlorine radicals and glyoxal, as well as its mono- and di-bisulfite adducts (1-hydroxy-2,2-diol-ethanesulfonate and 1,2-dihydroxy-1,2-ethanedisulfonate). ccspublishing.org.cn The reaction rates obtained from these studies are crucial for atmospheric modeling to accurately predict the fate of these compounds. ccspublishing.org.cn The reaction with chlorine radicals represents a pathway for the degradation of glyoxal and its S(IV) adducts, influencing their atmospheric lifetimes. ccspublishing.org.cn The presence of the bisulfite groups affects the reactivity of the molecule towards the chlorine radical compared to the parent glyoxal.

Structural Elucidation and Spectroscopic Characterization of Glyoxal Bisulfite Adducts

Vibrational Spectroscopy (FT-IR, Raman) Analysis of Adduct Structures

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the molecular structure of glyoxal (B1671930) bisulfite adducts. These techniques probe the vibrational energy levels of molecules, offering information about functional groups and bonding arrangements. contractlaboratory.com

In the analysis of glyoxal-S(IV) adducts, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has been employed to verify their formation. acs.org Studies have shown that upon the reaction of glyoxal with a sulfite (B76179) solution, the characteristic infrared band of bisulfite at 1023 cm⁻¹ disappears. escholarship.orgresearchgate.net Concurrently, a new band emerges at approximately 1032 cm⁻¹, which is attributed to the formation of a hydroxyalkylsulfonate structure. escholarship.orgresearchgate.net This spectral shift provides clear evidence of the formation of the glyoxal-bisulfite adduct. acs.org For comparison, the characteristic IR peak for the formaldehyde-S(IV) adduct is found at 1037 cm⁻¹. researchgate.net

Raman spectroscopy has also been utilized to characterize these adducts. In a study of bisulfite adducts to pseudouridine (B1679824), a distinct Raman peak at 782 cm⁻¹ was observed for an S-adduct, which was absent in the corresponding O-adduct, highlighting the technique's ability to distinguish between different isomeric forms. nih.gov While FT-IR is effective for identifying functional groups, Raman spectroscopy can be less affected by water interference, making it suitable for analyzing aqueous samples. contractlaboratory.com

Interactive Table: Key Vibrational Bands for Glyoxal Bisulfite Adducts

| Technique | Species | Wavenumber (cm⁻¹) | Assignment | Reference |

| FT-IR | Bisulfite | 1023 | Bisulfite Stretching Mode | escholarship.orgresearchgate.net |

| FT-IR | Glyoxal-Bisulfite Adduct | 1032 | Hydroxyalkylsulfonate | escholarship.orgresearchgate.net |

| Raman | S-adduct of Bisulfite | 782 | S-adduct specific peak | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of this compound adducts in solution. contractlaboratory.comacs.orgepequip.comhmdb.cacaltech.eduacs.org By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the this compound adduct. In studies of similar bisulfite adducts, such as those with pseudouridine, ¹H-NMR, in conjunction with correlation spectroscopies like COSY and TOCSY, has been essential for assigning the resonances of protons, particularly those in the sugar ring. nih.gov For glyoxal sodium bisulfite, specific chemical shifts in the ¹H-NMR spectrum, often measured in D₂O, help to confirm the structure of the adduct. chemicalbook.comguidechem.com The analysis of these spectra can reveal the number of different proton environments and their neighboring atoms, which is crucial for piecing together the molecular structure. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 NMR (¹³C-NMR) spectroscopy provides complementary information to ¹H-NMR by probing the carbon skeleton of the molecule. For glyoxal sodium bisulfite, the ¹³C-NMR spectrum, typically recorded in D₂O, shows distinct peaks corresponding to the carbon atoms in the adduct. guidechem.comchemicalbook.com In the study of pseudouridine-bisulfite adducts, significant shifts in the ¹³C-NMR peaks, particularly at the C1', C2', and C5 carbons, were observed compared to the parent nucleoside, indicating the sites of bisulfite addition. nih.gov This data is vital for confirming the points of attachment of the bisulfite groups to the glyoxal backbone.

Interactive Table: Representative NMR Data for Glyoxal Sodium Bisulfite

| Nucleus | Solvent | Chemical Shift (ppm) | Reference |

| ¹H | D₂O | Parameter in D₂O | guidechem.com |

| ¹³C | D₂O | in D₂O | guidechem.com |

Mass Spectrometry for Molecular Identification and Adduct Characterization

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound adducts. acs.orgguidechem.com It is particularly useful for identifying the various species that may form in solution.

Electrospray ionization mass spectrometry (ESI-MS) has been used to detect and characterize sulfonated products from the reaction of glyoxal and sulfite. sandiego.edu In these studies, major products identified include hydroxymethanesulfonate (HMS), as well as C2 and C3 sulfonates. sandiego.edu The glyoxal monobisulfite (GMBS) adduct has been observed at a mass-to-charge ratio (m/z) of 139, while the glyoxal dibisulfite (GDBS) adduct appears at m/z 221. sandiego.edu

Furthermore, mass spectral analysis has been used to investigate the inhibition of S(IV) oxidation by glyoxal. acs.org The observation of a peak at m/z 154.97, corresponding to the structure C₂H₃SO₆⁻, suggests the formation of an adduct between glyoxylic acid (an oxidation product of glyoxal) and bisulfite. acs.org Column switching capillary liquid chromatography coupled with electrospray mass spectrometry has also been developed for the sensitive determination of glyoxal-DNA adducts, demonstrating the versatility of MS in studying these compounds. nih.gov

Isomeric and Stereochemical Considerations in Adduct Structures

The reaction of bisulfite with aldehydes can lead to the formation of different isomers, including constitutional isomers and stereoisomers. caltech.edu In the case of glyoxal, the addition of bisulfite can potentially result in various isomeric forms.

Studies on similar systems, such as the reaction of bisulfite with pseudouridine, have revealed the formation of multiple stable isomers. nih.gov These included constitutional isomers where the bisulfite added as either an S-adduct or an O-adduct to the ribose ring. nih.gov The determination of the stereochemistry of these adducts was achieved through a combination of spectroscopic techniques and theoretical calculations. nih.gov While specific studies on the detailed isomeric and stereochemical nature of this compound adducts are less common in the provided search results, the principles observed in related systems suggest that such complexities are likely to exist. The formation of different isomers can be influenced by reaction conditions such as pH. caltech.edu

Advanced Analytical Methodologies Utilizing Glyoxal Bisulfite

Potentiometric Titration for Glyoxal (B1671930) and Bisulfite Adduct Quantification

Potentiometric titration serves as a fundamental method for the quantification of the adducts formed between glyoxal and bisulfite. patexia.com This technique relies on the change in the electrochemical potential of a solution as a titrant is added, allowing for the determination of the concentration of the analyte. The reaction of bisulfite ions with aldehydes and ketones to form α-hydroxyalkanesulfonates is the basis for their detection by titration. researchgate.net

In the context of the glyoxal-bisulfite system, titration methods can be employed to determine the concentration of the formed adducts. For instance, an alkalimetric titration technique has been described for the standardization of glyoxal solutions. caltech.edu This involves titrating the acidic protons of the bisulfite adducts with a standard base. The endpoint, detected by a pH meter, corresponds to the complete neutralization of the acidic species, thereby allowing for the calculation of the adduct concentration. Additionally, potentiometric titrations have been utilized to determine the acidity constants of related bisulfite adducts by titrating a solution of the adduct with a standard acid or base. caltech.edu

Spectrophotometric Approaches for Kinetic and Equilibrium Studies

Spectrophotometry is a powerful tool for investigating the kinetics and thermodynamics of the formation of glyoxal-bisulfite adducts. caltech.edu This method is based on the principle that molecules absorb light at specific wavelengths. By monitoring the change in absorbance at a wavelength where either the reactants or products absorb, the rate of the reaction and the position of the equilibrium can be determined.

Kinetic studies of the glyoxal-bisulfite reaction have been conducted using UV spectrophotometry by monitoring the disappearance of the carbonyl absorption band of glyoxal as it reacts with bisulfite. researchgate.net These studies have revealed that the formation of the adduct involves the nucleophilic addition of both bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻) ions to the carbonyl group of glyoxal. caltech.edu The sulfite ion is a significantly more potent nucleophile than the bisulfite ion. caltech.edu

For equilibrium studies, spectrophotometry is used to determine the stability constants of the adducts. caltech.edu This is achieved by measuring the absorbance of a solution containing known initial concentrations of glyoxal and bisulfite at equilibrium. researchgate.net From the measured absorbance and the known extinction coefficients of the species involved, the equilibrium concentrations of the reactants and products can be calculated, which in turn allows for the determination of the stability constant. caltech.eduresearchgate.net

Table 1: Spectrophotometric Analysis of Glyoxal-Bisulfite Adducts

| Parameter | Description | Analytical Technique | Reference |

|---|---|---|---|

| Kinetics | The study of the rate of the adduct formation reaction. | UV Spectrophotometry | researchgate.net |

| Equilibrium | The determination of the stability constants of the adducts. | Spectrophotometry | caltech.edu |

| Mechanism | Elucidation of the reaction pathway, including the roles of HSO₃⁻ and SO₃²⁻. | Spectrophotometry | caltech.edu |

Chromatographic Techniques for Adduct Separation and Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of glyoxal-bisulfite adducts and related compounds in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of glyoxal and its derivatives. nih.govresearchgate.net Various HPLC methods have been developed for the determination of glyoxal, often involving derivatization to enhance detection. google.comasianpubs.org For the analysis of the glyoxal-bisulfite adduct itself, HPLC can be employed to separate the adduct from other components in a sample.

One approach involves using a reversed-phase column with a suitable mobile phase. researchgate.net Detection can be achieved using a refractive index detector or a UV detector, especially if the adduct possesses a chromophore or if a derivatizing agent that imparts UV absorbance is used. nih.govgoogle.com For instance, a simple and rapid HPLC method with refractive index detection has been developed for the analysis of glyoxal and related substances using an Aminex HPX-87H column. nih.govresearchgate.net Another method involves pre-column derivatization with 4-nitro-1,2-phenylenediamine, followed by HPLC separation on a Zorbex C-18 column and UV detection. asianpubs.org The stability of bisulfite adducts allows for their separation and quantification by HPLC, which can be critical in various applications, including the analysis of wines where these adducts are prevalent. researchgate.net

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC) or Gel Filtration Chromatography (GFC), separates molecules based on their size in solution. shimadzu.detulane.edu This technique is particularly useful for characterizing the molecular weight distribution of polymers. mdpi.com In the context of glyoxal, SEC can be applied to analyze polymeric derivatives that may form, for example, through oligomerization reactions. nih.gov

The principle of SEC involves passing a sample through a column packed with porous beads. shimadzu.de Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, have a longer path and elute later. tulane.edu By calibrating the column with standards of known molecular weight, the molecular weight distribution of an unknown polymer sample can be determined. tulane.edumdpi.com This method is valuable for studying the formation of oligomers from glyoxal, which can occur in atmospheric aerosols. nih.gov The use of multi-detector SEC systems, which may include light scattering and viscometer detectors, can provide more comprehensive information about the size, molar mass, and structure of the polymeric species. tulane.edu

High-Performance Liquid Chromatography (HPLC)

Fluorescent Probes for Chemical Detection and Monitoring Applications

Fluorescent probes offer a highly sensitive and selective means for the detection and monitoring of glyoxal and bisulfite. researchgate.netnih.gov These probes are molecules that exhibit a change in their fluorescence properties, such as intensity or wavelength, upon reacting with a specific analyte. acs.org

Several fluorescent probes have been designed for the detection of bisulfite. One strategy involves the nucleophilic addition of bisulfite to a fluorophore containing a reactive site, leading to a change in its electronic structure and, consequently, its fluorescence emission. nih.gov For example, a chromenylium-cyanine-based chemosensor has been synthesized for the colorimetric and fluorometric detection of bisulfite. nih.gov Another approach utilizes the reaction between a glyoxal mono-hydrazone and bisulfite, which leads to the opening of a spirolactam ring in a rhodamine-based probe, thereby "turning on" its fluorescence. nih.gov

Similarly, fluorescent probes have been developed for the detection of glyoxal. These probes often exploit the reaction of glyoxal with specific functional groups on the probe molecule to generate a fluorescent product. researchgate.net The high sensitivity and potential for in-situ and real-time monitoring make fluorescent probes valuable tools in various fields, including food analysis and biological imaging. researchgate.netnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Glyoxal bisulfite |

| Glyoxal |

| Bisulfite (HSO₃⁻) |

| Sulfite (SO₃²⁻) |

| α-hydroxyalkanesulfonates |

| 4-nitro-1,2-phenylenediamine |

| Rhodamine |

Applications in Advanced Chemical Synthesis and Industrial Processes

Glyoxal (B1671930) Bisulfite as a Chemical Reagent and Intermediate

Glyoxal bisulfite, also known as sodium this compound or disodium (B8443419) 1,2-dihydroxyethane-1,2-disulfonate, is a stable adduct formed from the reaction of glyoxal with sodium bisulfite. ontosight.aiontosight.aivulcanchem.com This compound serves as a versatile and important reagent and intermediate in various chemical processes, particularly in organic synthesis and the textile industry. cymitquimica.com Its reactivity stems from the presence of both glyoxal and bisulfite functional groups, allowing it to participate in reactions like nucleophilic additions. cymitquimica.com The formation of the bisulfite adduct is a common strategy in organic chemistry for the purification and separation of aldehydes like glyoxal. wikipedia.org

This compound is a key building block in the synthesis of a range of organic compounds and fine chemicals. cymitquimica.comwikipedia.org Its utility as a chemical intermediate is leveraged in the production of pharmaceuticals and other complex molecules. ontosight.aiontosight.aicymitquimica.com The reaction of glyoxal with sodium bisulfite yields a stable, water-soluble solid, which can be more easily handled and purified than the volatile and reactive glyoxal itself. cymitquimica.comwikipedia.orgsciencemadness.org

The bisulfite adduct can be reversed under acidic or basic conditions, regenerating the aldehyde for subsequent reactions. wikipedia.orgsciencemadness.org This characteristic makes it an effective way to introduce the glyoxal moiety into a molecular structure. For instance, it is used in the synthesis of heterocyclic compounds like imidazoles and quinoxalines, which are precursors for pharmaceuticals such as the anti-tuberculosis drug pyrazinamide. wikipedia.orgzhishangchem.com It also finds application in the production of phenylglyoxal (B86788). orgsyn.org The process of forming bisulfite adducts is a well-established method for separating aldehydes from reaction mixtures, as demonstrated in the purification of glyoxal from formaldehyde (B43269). wikipedia.orggoogle.com

Table 1: Selected Applications of this compound in Organic Synthesis

| Application Area | Description | Key Compounds Synthesized |

|---|---|---|

| Pharmaceutical Intermediates | Serves as a precursor in the synthesis of various pharmaceutical compounds. ontosight.aicymitquimica.comzhishangchem.com | Imidazoles, Quinoxalines, Pyrazinamide, D-p-hydroxyphenylglycine. zhishangchem.com |

| Heterocycle Synthesis | Acts as a valuable building block for creating heterocyclic structures. wikipedia.org | Imidazoles, Quinoxalines. wikipedia.orgzhishangchem.com |

| Purification of Aldehydes | Forms a stable adduct that allows for the separation and purification of glyoxal from other components. wikipedia.orggoogle.com | Purified Glyoxal. google.com |

| Fine Chemicals | Used as an intermediate in the production of various fine chemicals. cymitquimica.com | Phenylglyoxal. orgsyn.org |

In the textile industry, this compound plays a crucial role in dyeing and printing processes. oecd.org It is widely employed as a resist agent, a leveling agent, and a fixing agent. cymitquimica.comoecd.org

As a resist agent , this compound is particularly effective in printing processes involving reactive dyes on cellulosic fibers like cotton. oecd.orgekb.egresearchgate.net In resist printing, a paste containing the this compound adduct is printed onto the fabric. researchgate.netresearchgate.net This paste effectively blocks the reactive groups of the dye, such as the vinyl sulfone groups, preventing them from fixing onto the cellulose (B213188) in the printed areas. ekb.egresearchgate.net This technique allows for the creation of sharp, clear white or colored patterns on a dyed background. ekb.egresearchgate.net

As a leveling agent , this compound is used in the dyeing of polyamide fibers with acid dyes. oecd.org Leveling agents help to ensure a uniform and even distribution of dye throughout the fabric by controlling the rate of dye uptake. textiletoday.com.bd They can form temporary, water-soluble complexes with the dye molecules, which then break down as the temperature increases, releasing the dye gradually for even sorption by the fiber. textiletoday.com.bd

It is also utilized as a fixing agent , enhancing the fastness of certain dyes on textiles. cymitquimica.com

Table 2: Functions of this compound in Textile Processing

| Function | Process | Mechanism | Outcome |

|---|---|---|---|

| Resist Agent | Resist printing with reactive dyes on cellulose. oecd.orgresearchgate.net | Blocks the reactive vinyl sulfone groups of the dye, preventing fixation on the fabric. ekb.egresearchgate.net | Creation of crisp, well-defined patterns. researchgate.net |

| Leveling Agent | Dyeing of polyamide with acid dyes. oecd.org | Controls the exhaustion of the dye, promoting uniform uptake by the fiber. textiletoday.com.bd | Even and level dyeing without patchiness. textiletoday.com.bd |

| Fixing Agent | General dyeing applications. cymitquimica.com | Improves the bond between the dye and the fiber. | Enhanced dye fastness. |

Synthesis of Fine Chemicals and Organic Compounds

Cross-linking Chemistry of this compound Derivatives

The bifunctionality of glyoxal, the parent compound of this compound, is central to its extensive use as a cross-linking agent. oecd.org Glyoxal and its derivatives can react with and form covalent bonds between polymer chains containing hydroxyl, amine, or carboxyl groups. silverfernchemical.comresearchandmarkets.com This cross-linking action is fundamental to enhancing the properties of a wide array of materials, from polymers and resins to cellulosic products. wikipedia.orgoecd.org

Glyoxal and its derivatives are significant components in the synthesis and modification of polymers and resins, often serving as a safer, formaldehyde-free alternative. silverfernchemical.commdpi.com They act as cross-linkers, improving the mechanical strength, adhesion, and water resistance of the final products. ontosight.aisilverfernchemical.com

In the production of thermosetting resins, glyoxal is used to create networks that enhance durability. researchgate.net For example, it is a key reactant in the synthesis of lignin-glyoxal resins, where it replaces formaldehyde to create fully biobased wood adhesives. mdpi.comacs.org Research has shown that replacing formaldehyde with glyoxal in lignin-based resins can lead to adhesives with higher average molecular weight and viscosity. acs.org Glyoxal also condenses with urea (B33335) to form resins like 4,5-dihydroxy-2-imidazolidinone, which are precursors to finishing agents that impart wrinkle resistance to textiles. wikipedia.orggoogle.com

Table 3: Research Findings on Glyoxal in Resin Production

| Resin Type | Key Finding | Impact on Properties | Reference |

|---|---|---|---|

| Lignin-Glyoxal (LG) | Complete replacement of formaldehyde with glyoxal is feasible. | Produced bio-based adhesives with increased resin viscosity and solid content. acs.org | acs.org |

| Phenol-Lignin-Glyoxal (PLG) | Reacting phenol, lignin (B12514952), and glyoxal creates a new adhesive. | Evaluated for physical and mechanical properties in particleboard production. | mdpi.com |

| Urea-Glyoxal | Reacting urea and aqueous glyoxal produces a solid product. | Acts as an insolubilizer for starch in paper coatings and can be used in permanent press applications. google.com | google.com |

Glyoxal-based cross-linking chemistry is extensively applied to modify cellulosic materials like paper and wood, primarily to enhance their strength and water resistance. oecd.orgsilverfernchemical.com When applied to paper, glyoxal cross-links with the cellulose fibers. oecd.org This reaction initially forms unstable hemiacetals in the cold, which, upon heating in the presence of an acid catalyst, irreversibly form stable acetal (B89532) bonds. oecd.org

This cross-linking imparts significant wet strength to paper and cardboard, making them more durable for packaging and other applications where moisture resistance is critical. oecd.orgsilverfernchemical.comresearchandmarkets.com Glyoxal-based resins are also used as formaldehyde-free insolubilizers for binders, such as starch, in paper coating compositions. google.com This improves the quality and performance of coated paper. oecd.org

The cross-linking capability of glyoxal derivatives directly translates to their function as strengthening agents for various materials. In both the textile and paper industries, the primary goal of using glyoxal is to improve mechanical properties like durability and strength. silverfernchemical.comresearchandmarkets.com

For textiles, glyoxal-based cross-linkers create fabrics that are more resistant to wrinkling, shrinking, and tearing. zhishangchem.comsilverfernchemical.comresearchandmarkets.com In papermaking, the addition of glyoxal derivatives as wet-end additives significantly boosts the tensile strength of the final paper product. researchgate.netresearchgate.net Specific research into glyoxalated polyacrylamide (GPAM) resins has demonstrated remarkable improvements in paper strength. The synthesis of these resins, which involves cross-linking polyacrylamide with glyoxal, results in additives that can substantially increase both the dry and wet tensile indices of paper sheets. researchgate.netresearchgate.net

Table 4: Impact of Glyoxalated Polyacrylamide (GPAM) on Paper Strength

| Parameter | Improvement Noted | Research Context |

|---|---|---|

| Dry Tensile Index | Increased by 24.6% compared to handsheets without GPAM. | Synthesis of crosslinked cationic GPAM as a paper-strengthening agent. researchgate.net |

| Wet Tensile Index | Increased by 381% compared to handsheets without GPAM. | Synthesis of crosslinked cationic GPAM as a paper-strengthening agent. researchgate.net |

Modification of Cellulosic Materials (e.g., Paper, Wood)

Catalytic Roles of this compound Complexes

Glyoxal and its derivatives can form complexes that exhibit catalytic activity in various chemical reactions. These complexes can influence reaction rates and pathways, making them valuable in specialized applications.

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, typically utilizing a palladium catalyst to couple organohalides with alkenes. biomedres.uslibretexts.org The efficiency and selectivity of this reaction are often dependent on the ligands attached to the palladium center. While this compound itself is not directly reported as a ligand in the Heck reaction, related glyoxal-derived ligands have been synthesized and successfully employed.

For instance, a palladium(II) complex with glyoxal bis(N-phenyl) osazone, a derivative of glyoxal, has been shown to be an effective catalyst for the Heck reaction. biomedres.usbiomedres.us This complex, [glyoxal bis(N-phenyl) osazone] palladium (GPOP), was synthesized from palladium(II) chloride and the glyoxal bis(N-phenyl) osazone ligand. biomedres.usbiomedres.us The catalytic activity of the GPOP complex was demonstrated in the Heck coupling of various aryl halides (iodobenzene, bromobenzene, and 4-chloroaniline) with different alkenes (methyl acrylate, methyl methacrylate, and acrylonitrile), yielding the corresponding substituted alkenes in good yields. biomedres.us The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the olefin, and subsequent β-hydride elimination to release the product and regenerate the catalyst. biomedres.uslibretexts.org The use of such glyoxal-derived complexes highlights the potential for designing novel catalysts for important organic transformations. biomedres.usbiomedres.us

Research has also explored the use of glyoxal bishydrazones and pyridyl-hydrazone as ligands for palladium-catalyzed Mizoroki-Heck cross-coupling reactions of aryl halides and olefins. biomedres.usresearchgate.net These studies indicate that palladium complexes with ligands derived from glyoxal can serve as efficient, phosphine-free catalyst systems for a variety of substrates. researchgate.net

It has been noted that glyoxal can readily chelate with metal ions, forming five-membered ring structures which can then react with other functional groups. ncsu.edu This chelating ability is a key feature that allows for the formation of stable and catalytically active metal complexes. The catalytic oxidation of S(IV) (sulfite/bisulfite) is influenced by metal ions like iron, and the presence of glyoxal can affect the reaction rate by forming complexes and interacting with radical intermediates. acs.orgnsf.gov

Table 1: Heck Reaction Catalyzed by [Glyoxal bis(N-phenyl) osazone] Palladium (GPOP)

| Aryl Halide | Alkene | Product | Yield (%) |

| Iodobenzene | Methyl acrylate | Methyl cinnamate | 90 |

| Bromobenzene | Methyl methacrylate | Methyl α-methylcinnamate | 85 |

| 4-Chloroaniline | Acrylonitrile | 3-(4-aminophenyl)acrylonitrile | 80 |

Data compiled from studies on the catalytic application of palladium complexes with glyoxal-derived ligands. biomedres.us

This compound adducts are utilized as hydration control agents in inorganic binder systems, such as cements and mortars. google.comepo.org These adducts, including glyoxal-mono- and glyoxal-bis(bisulfite) and their alkali or alkaline earth metal salts, act as retarders, modifying the hydration process of anhydrous binders. google.comepo.org This control over the hydration reaction is crucial for achieving desired properties in the final product, such as workability, setting time, and strength. justia.com

In aluminate-containing cements, the this compound adducts influence the aluminate reaction, which is the hydration of clinker phases like tricalcium aluminate (C3A), monocalcium aluminate (CA), and others. google.comepo.org By retarding this reaction, the adducts allow for better control over the hardening process. google.comepo.org It has been surprisingly found that mixtures containing these adducts are effective retarders for the hydration of various inorganic binders, leading to the formation of hydrate (B1144303) phases associated with hardening. google.comepo.org

The application of these adducts is not limited to traditional cement. For example, they are used in ternary binder systems containing Ordinary Portland Cement (OPC), calcium aluminate cement, and calcium sulfate-based binders, which are common in self-leveling underlayments. justia.com The use of complex modifying additives based on glyoxal in foam concrete has been shown to increase aggregative stability and reduce plastic shrinkage. nanobuild.ru

Metal-Complex Catalysis (e.g., Palladium(II) in Heck Reaction)

Applications in Chemical Education and Demonstrations (e.g., Glyoxal Clock Reaction)

The reaction between glyoxal and bisulfite serves as the basis for a well-known chemical demonstration and educational experiment: the glyoxal clock reaction. acs.orgacs.orged.gov Clock reactions are characterized by a dramatic and sudden change, often in color, after a specific period, which can be adjusted by varying the concentrations of the reactants. acs.org The glyoxal clock reaction is a safer and effective substitute for the formaldehyde-based clock reactions that were historically used. acs.orged.gov

In this reaction, the concentration of bisulfite is monitored over time. The reaction kinetics are such that the apparent order with respect to glyoxal is one, while the apparent order with respect to bisulfite is zero. acs.orged.govresearchgate.net This means that the rate of the reaction is dependent on the concentration of glyoxal but independent of the bisulfite concentration. acs.orgresearchgate.net This zero-order behavior with respect to one of the reactants provides an interesting case study for students of chemical kinetics. researchgate.net

The progress of the reaction can be followed by monitoring the pH change. acs.org As the bisulfite is consumed, the pH of the solution changes abruptly, which can be visualized using a pH indicator like phenolphthalein. acs.org Modern adaptations of this experiment often employ data acquisition systems, such as a LabPro or Calculator-Based Laboratory (CBL), with a pH sensor to get more precise measurements of the reaction time. acs.orgacs.org

The glyoxal clock reaction is suitable for general chemistry laboratories as it uses relatively safe chemicals and provides clear, reproducible results. acs.orgresearchgate.net It offers students a hands-on opportunity to study reaction kinetics, determine reaction orders, and understand the concept of a clock reaction. acs.orgresearchgate.net The experiment can also be extended to more advanced physical chemistry courses for a more in-depth investigation of the reaction mechanism and the determination of rate constants. acs.orgresearchgate.netresearchgate.net

Table 3: Reactant Orders in the Glyoxal Clock Reaction

| Reactant | Apparent Reaction Order |

| Glyoxal | First Order |

| Bisulfite | Zero Order |

This table summarizes the determined kinetic orders for the reactants in the glyoxal clock reaction. acs.orged.govresearchgate.net

Chemical Interactions with Complex Macromolecular and Environmental Systems

Adduct Formation with Biological Macromolecules: Chemical Principles

The interaction of bisulfite, a key component of the glyoxal (B1671930) bisulfite system, with nucleosides is a cornerstone of various biochemical methodologies. The chemical principles governing these modifications differ based on the target nucleoside, with cytosine and pseudouridine (B1679824) (Ψ) being prominent examples.

For cytosine, the reaction with aqueous bisulfite involves the reversible addition of the bisulfite ion to the C6 position of the pyrimidine (B1678525) ring. nih.gov This addition disrupts the aromaticity of the base, which subsequently facilitates the hydrolytic deamination of the amino group at the N4 position. nih.govnih.gov The ultimate result of this transformation is the conversion of a cytosine residue into a uracil (B121893) residue. researchgate.netrsc.org This specific chemical change is highly dependent on the methylation status of the cytosine; 5-methylcytosine (B146107) (m5C) is resistant to this bisulfite-induced deamination, a property that is widely exploited in genomic and transcriptomic sequencing. nih.govrsc.org

The chemical modification of pseudouridine (Ψ), the C5-glycoside isomer of uridine (B1682114), by bisulfite is more complex. biorxiv.org Unlike the straightforward deamination of cytosine, the reaction with pseudouridine leads to the formation of several stable, ring-opened bisulfite adducts. nih.govacs.org Research has identified multiple isomers of bisulfite adducted to Ψ, with the reaction mechanism proposed to involve E2, SN2′, and researchgate.netnih.gov-sigmatropic shift reactions. acs.org This irreversible modification of pseudouridine, in contrast to the unmodified uridine which does not react under the same conditions, provides a unique chemical signature for detecting Ψ in RNA sequences. nih.govbiorxiv.org

The specific chemical modifications induced by bisulfite on nucleosides have been ingeniously harnessed for nucleic acid sequencing, particularly for mapping modifications in the RNA epitranscriptome. sci-hub.st Bisulfite sequencing is considered a gold standard for detecting 5-methylcytosine (m5C). rsc.org The principle relies on the differential reactivity of cytosine and m5C with bisulfite. rsc.org When RNA is treated with bisulfite, unmethylated cytosines are converted to uridines, while m5C residues remain unchanged. rsc.orgresearchgate.net In the subsequent reverse transcription and sequencing steps, the uridines are read as thymines (T), whereas the resistant m5C residues are still read as cytosines (C). rsc.org By comparing the treated sequence to an untreated control, the precise locations of m5C can be identified at single-base resolution. rsc.org

Similarly, the unique bisulfite-mediated modification of pseudouridine (Ψ) has enabled the development of quantitative, transcriptome-wide mapping techniques. acs.org Methods such as bisulfite-induced deletion sequencing (BID-seq) and RBS-Seq capitalize on the formation of stable Ψ-bisulfite adducts. nih.govacs.orgacs.org These adducts are recognized by reverse transcriptase as a block, leading to a characteristic deletion signature in the resulting cDNA. biorxiv.orgnih.govacs.org This allows for the stoichiometric detection of Ψ sites from low amounts of input RNA. acs.org An alternative approach, GLORI (glyoxal and nitrite-mediated deamination of unmethylated adenosines), is conceptually similar to bisulfite sequencing and is used for the absolute quantification of the m6A methylome, highlighting the utility of related aldehyde chemistries in sequencing. oup.comepigenie.com

Protocols have also been developed using glyoxal as a fixative for single-cell RNA sequencing applications, demonstrating its ability to preserve transcriptomes for high-quality analysis. nih.govbiorxiv.org

Table 1: Summary of Bisulfite-Based Sequencing Applications

| Sequencing Method | Target Modification | Chemical Principle | Resulting Signature in Sequencing Data |

| RNA Bisulfite Sequencing | 5-methylcytosine (m5C) | Bisulfite deaminates unmethylated cytosine to uracil; m5C is resistant. rsc.org | Unmethylated C is read as T; m5C is read as C. rsc.org |

| BID-seq / RBS-Seq / PRAISE | Pseudouridine (Ψ) | Bisulfite forms a stable, ring-opened adduct with Ψ, which blocks or is bypassed by reverse transcriptase. biorxiv.orgnih.gov | Deletion of 1-2 nucleotides at the Ψ site. rsc.orgacs.org |

Bisulfite-Mediated Chemical Modification of Nucleosides (e.g., Cytosine, Pseudouridine)

Chemical Influences on Complex Polymer Systems

Glyoxal bisulfite, often generated in situ from the reaction of glyoxal and sodium sulfite (B76179), can significantly enhance the thermal stability of polysaccharide solutions. mdpi.com A notable example is its effect on xanthan gum, an acidic polysaccharide widely used as a viscosifier, which is prone to thermal oxidative degradation at high temperatures. mdpi.comnih.gov

Research has demonstrated a synergistic effect between glyoxal and sodium sulfite in improving the thermal stability of xanthan gum solutions. mdpi.comnih.gov In one study, a modified, pyruvate-deficient xanthan gum, when produced with the addition of both sodium sulfite and glyoxal, showed a marked improvement in viscosity retention after prolonged storage at high temperatures. researchgate.netmdpi.comresearchgate.net The apparent viscosity of this modified xanthan gum solution remained above 100 mPa·s after being stored at 90 °C for 48 days. mdpi.comresearchgate.net The proposed mechanism involves sodium sulfite acting as an antioxidant, protecting both the xanthan gum and the glyoxal from oxidation. mdpi.com This stabilization allows the glyoxal to function effectively as a cross-linking agent, which enhances the polymer network's resistance to thermal degradation. mdpi.com It has been suggested that the this compound adduct itself may influence thermal stability in a distinct manner, warranting further investigation. mdpi.com

Table 2: Effect of Stabilizers on Xanthan Gum Viscosity

| Xanthan Gum Sample | Storage Conditions | Result |

| Pyruvate-deficient XG with sodium sulfite and glyoxal | 90 °C for 48 days | Apparent viscosity remained above 100 mPa·s. mdpi.comresearchgate.net |

| Natural XG with glyoxal alone | High temperature | No significant effect on thermal stability. mdpi.com |

| Natural XG with sodium sulfite alone | High temperature | Effective strategy for thermal stability enhancement. mdpi.com |

| Natural XG with sodium sulfite and glyoxal simultaneously | High temperature | No significant change compared to the addition of sodium sulfite alone. mdpi.com |

Glyoxal is a well-established cross-linking agent for various biopolymers, including polysaccharides and proteins, due to its two active aldehyde groups. mdpi.comnih.gov The this compound system leverages this reactivity, with the bisulfite component helping to stabilize the glyoxal. mdpi.com The cross-linking mechanism depends on the functional groups present in the biopolymer.

For polysaccharides rich in hydroxyl (-OH) groups, such as xanthan gum, cellulose (B213188), and polyvinyl alcohol (PVA), glyoxal forms covalent cross-links through an acetal (B89532) or hemiacetal reaction. mdpi.comscirp.orgresearchgate.net This reaction typically occurs under acidic conditions, where one of glyoxal's aldehyde groups reacts with a hydroxyl group on a polymer chain to form a hemiacetal intermediate. scirp.org This intermediate then reacts with a hydroxyl group on an adjacent polymer chain to form a stable acetal bridge, effectively linking the two chains and creating a more robust network structure. scirp.org

For biopolymers containing primary amine (-NH2) groups, such as chitosan (B1678972), glyoxal can react via two primary pathways. nih.govuq.edu.au It can form acetals with the hydroxyl groups present on the chitosan backbone, or it can react with the free amino groups to form a Schiff's base (an imine bond), linking the polymer chains. nih.govuq.edu.au This dual reactivity makes glyoxal a versatile cross-linker for a wide range of natural polymers.

Thermal Stability Enhancement of Polysaccharides (e.g., Xanthan Gum)

Atmospheric and Environmental Chemical Fate of this compound Adducts

In the atmosphere, glyoxal and sulfur dioxide (SO2) are significant precursors to secondary organic aerosol (SOA). nih.govsandiego.edu In the aqueous phase of atmospheric aerosols, cloud droplets, and fog, dissolved SO2 exists in equilibrium with bisulfite (HSO3⁻) and sulfite (SO3²⁻), collectively termed S(IV). nih.govresearchgate.net Glyoxal readily reacts with S(IV) in these aqueous environments to reversibly form sulfonate adducts, namely glyoxal monobisulfite and glyoxal di-bisulfite. nih.govresearchgate.net

These glyoxal-sulfur adducts are notably more stable and resistant to oxidation by atmospheric oxidants like ozone and hydrogen peroxide compared to their precursor species. nih.govresearchgate.net Consequently, they act as important reservoir species in the atmosphere, increasing the effective partitioning of both gaseous glyoxal and SO2 into the aqueous aerosol phase. nih.govresearchgate.netcloudfront.net

The formation of these adducts is a key step in the production of atmospheric brown carbon (BrC), a class of light-absorbing organic aerosols. nih.gov The reactions can proceed under various conditions. In the presence of an OH radical source, such as during a sunlit cloud event, radical-initiated redox reactions between glyoxal and SO2 can lead to the formation of BrC oligomers. nih.gov Dark reactions can also produce BrC, particularly in deliquesced, mildly acidic aerosols with high concentrations of bisulfite ions. nih.govsandiego.edu This chemistry may contribute significantly to BrC production in cloud-processed pollution plumes. sandiego.edu

Beyond the atmosphere, glyoxal has been utilized in environmental applications for scavenging hydrogen sulfide (B99878) (H2S) from industrial gas streams. google.comgoogle.com When H2S-containing gas is passed through an aqueous glyoxal solution, a stable, solid product is formed that is insoluble in water and acids, allowing for the effective removal and disposal of the toxic gas. google.comgoogle.com

Role as Reservoir Species for Sulfur Dioxide and Aldehydes

The reversible reaction between glyoxal and sulfur(IV) (S(IV)) species, such as bisulfite (HSO₃⁻) and sulfite (SO₃²⁻), leads to the formation of stable adducts, primarily glyoxal monobisulfite (GMBS) and glyoxal dibisulfite (GDBS). lookchem.comcaltech.edunih.gov This process is of significant interest in atmospheric chemistry as it allows the adducts to function as important reservoir species, effectively increasing the atmospheric partitioning of both glyoxal and sulfur dioxide (SO₂) into the aqueous phase of atmospheric water droplets like clouds and fog. nih.govcaltech.edu

The formation of these hydroxyalkylsulfonate adducts is a key mechanism for the scavenging and stabilization of SO₂ in the liquid phase. caltech.edu The stability of these adducts means they are more resistant to oxidation by common atmospheric oxidants like ozone and H₂O₂ compared to their precursor species. nih.govacs.org This stability enhances their role as a reservoir, holding S(IV) and glyoxal and preventing their immediate re-entry into the gas phase or rapid oxidation. nih.govcaltech.edu

The formation kinetics and thermodynamics have been studied in detail. The reaction involves the nucleophilic addition of bisulfite and sulfite ions to the carbonyl carbon of glyoxal. caltech.edu The sulfite ion is a significantly more effective nucleophile, with reaction rate constants four to five orders of magnitude higher than those for bisulfite. caltech.edu The stability of these adducts is crucial for their reservoir function. Equilibrium calculations indicate that under typical fog and cloud water conditions, glyoxal can lead to a significant enrichment of S(IV) in the liquid phase, particularly at a pH of 5 or higher and in the presence of excess aldehyde. caltech.edu

The stability constants for the formation of glyoxal monobisulfite and glyoxal dibisulfite have been determined experimentally, highlighting the thermodynamic favorability of their formation.

Table 1: Stability constants for glyoxal-S(IV) adducts. Data sourced from Olson & Hoffmann, 1988. caltech.edu

Aqueous-Phase Oxidation Processes in Atmospheric Chemistry

Aqueous-phase photooxidation of glyoxal is a significant source of secondary organic aerosol (SOA) and dicarboxylic acids like oxalic acid. sci-hub.se When glyoxal and S(IV) are present together in aqueous aerosols, they can undergo reactions, particularly when initiated by an oxidant source like the hydroxyl (OH) radical, to form sulfate (B86663) and various organic species. nih.govacs.org Laboratory experiments have shown that exposing aqueous aerosol containing glyoxal and SO₂ to sunlight and an OH radical source leads to the formation of sulfate and reduced oligomeric species, including light-absorbing brown carbon (BrC). nih.govacs.org

The formation of brown carbon from the interaction of glyoxal and SO₂ is particularly noteworthy. sandiego.edu This process can occur in the dark at high relative humidity but is also observed in sunlit conditions, where radical-initiated reactions are thought to play a key role. nih.govacs.org These reactions can lead to the formation of not only sulfate but also C₂, and C₃ sulfonates and other complex organic molecules. sandiego.edu The aqueous-phase oxidation of glyoxal by OH radicals can proceed through different pathways depending on the presence of other atmospheric components like O₂ and NO₂. In the presence of O₂, oxalic acid is a major product, while the presence of NO₂ tends to favor the formation of formic acid. rsc.org

Table 2: Summary of key aqueous-phase oxidation processes involving glyoxal and S(IV). nih.govacs.orgsci-hub.sersc.org

Theoretical and Computational Chemistry Studies of Glyoxal Bisulfite

Quantum Mechanical Investigations of Molecular Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of glyoxal (B1671930) bisulfite. These methods solve the Schrödinger equation for the molecular system, providing detailed information about its electronic structure, geometry, and energy.

Early theoretical studies often focused on the reactants, glyoxal and bisulfite, to understand their reactivity. For instance, quantum chemical calculations have been used to explain the relative reactivity of various aldehydes, including glyoxal, toward acid-catalyzed hydration, a key process preceding bisulfite addition. researchgate.netresearchgate.net More recent and sophisticated quantum mechanical investigations have been applied to the glyoxal-bisulfite adducts themselves. These studies confirm the formation of stable covalent adducts and can predict their most likely structures. acs.org For example, quantum calculations have been employed to evaluate the thermochemistry of reactions involving glyoxal, providing insights into the stability of the resulting products. researchgate.net

Research has also delved into the reaction mechanisms using quantum mechanics. For the reaction of glyoxal with the hydroxyl radical (OH), a key atmospheric oxidant, quantum chemical calculations have been used to study the reaction pathways and the effect of water molecules on the reaction barriers. researchgate.netcapes.gov.br These studies are crucial for understanding the atmospheric fate of glyoxal and its adducts.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical method for studying medium to large-sized molecular systems due to its favorable balance of accuracy and computational cost. DFT has been extensively applied to investigate the properties of glyoxal and its derivatives, including its bisulfite adducts.

DFT calculations are instrumental in determining the most stable three-dimensional structures of molecules. For glyoxal bisulfite, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. DFT has been used to study the geometries of trans-glyoxal in its ground and excited triplet states. nih.gov While direct DFT studies on the geometry of this compound are not abundant in the provided search results, the methodology is standard for such investigations. biomedres.usnih.govglobalresearchonline.net For related systems, such as the reaction of glyoxal with urea (B33335), DFT has been used to investigate the reaction mechanism and the structures of the intermediates and products. researchgate.net This approach allows for a detailed understanding of the conformational landscape of the adducts, which is crucial for understanding their reactivity and interactions.

The electronic properties of a molecule govern its reactivity. DFT is an excellent tool for analyzing these properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. globalresearchonline.net For various complex molecules, DFT calculations of HOMO and LUMO energies have been used to understand electronic transitions and reactivity. biomedres.usmdpi.comuq.edu.au In the context of glyoxal reactions, NBO analysis, which is related to the electronic distribution, has been used to study the interaction between glyoxal and atmospheric radicals. researchgate.net

The Molecular Electrostatic Potential (MEP) is another important property derived from DFT calculations. The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. biomedres.us This information is invaluable for predicting how a molecule will interact with other species. For example, in the reaction between glyoxal and bisulfite, the MEP would show the electrophilic nature of the carbonyl carbons in glyoxal and the nucleophilic character of the sulfur atom in bisulfite, explaining the driving force for the reaction.

| Computational Parameter | Significance for this compound | Typical DFT Functional/Basis Set |

| Geometry Optimization | Predicts the most stable 3D structure, including bond lengths and angles of the adduct. | B3LYP/6-31G(d,p), M06-2X/6-311++G(d,p) biomedres.usresearchgate.net |

| HOMO Energy | Indicates the propensity to donate electrons; relevant for oxidation reactions. | B3LYP/6-31G(d,p) globalresearchonline.net |

| LUMO Energy | Indicates the propensity to accept electrons; relevant for reduction and nucleophilic attack. | B3LYP/6-31G(d,p) globalresearchonline.net |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. | B3LYP/6-31G(d,p) globalresearchonline.net |

| Molecular Electrostatic Potential (MEP) | Visualizes electrophilic and nucleophilic sites, predicting interaction points for reactions. | B3LYP/6-311+g(p,d) biomedres.us |

Geometry Optimization and Conformational Analysis

Molecular Dynamics Simulations for Adduct Behavior (Inferred from general computational chemistry practices for complex systems)

While direct molecular dynamics (MD) simulations specifically for this compound were not detailed in the search results, this technique is a powerful tool for studying the behavior of molecules in solution and at interfaces. MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing insights into dynamic processes.

For systems involving glyoxal, MD simulations have been used to study its adsorption and isomerization at the air/hydroxylated silica (B1680970) surface. researchgate.netdntb.gov.ua This type of simulation can reveal how the adduct orients itself at interfaces and how its conformation might change in different environments. MD simulations have also been employed to investigate the OH + glyoxal reaction, accelerating the simulation of bimolecular abstraction events. nih.gov In the context of this compound, MD simulations could be used to:

Study the hydration shell around the adduct in aqueous solution.

Investigate the conformational flexibility of the adduct over time.

Simulate the interaction of the adduct with other atmospheric species or at aerosol-water interfaces.

Computational Modeling of Reaction Pathways and Kinetics

Computational modeling is crucial for understanding the complex reaction networks involving glyoxal and its adducts, particularly in atmospheric chemistry. These models often incorporate data from quantum mechanical calculations and experimental studies to simulate the evolution of chemical species over time.

Kinetic modeling frameworks have been developed to describe the formation of secondary organic aerosols (SOA) from glyoxal reactions in aqueous particles. copernicus.orgresearchgate.net These models include reaction rate constants for processes like hydration, oligomerization, and reactions with other atmospheric components. copernicus.orgresearchgate.net Sensitivity analyses within these models can identify the key parameters that have the most significant impact on the predicted outcomes, such as particle pH and liquid water content. copernicus.orgresearchgate.net

Historical Perspectives and Evolution of Glyoxal Bisulfite Research

Early Discoveries and Fundamental Understandings of Bisulfite Adduct Chemistry

The latter half of the 19th century witnessed seminal discoveries in the reactivity of carbonyl compounds. A landmark development was the discovery of bisulfite adducts, often referred to as Bertagnini's salts, which were first identified in the 1850s. unica.it This classical reaction involves the reversible addition of bisulfite to aldehydes and certain ketones, forming α-hydroxysulfonic acids. wikipedia.org This discovery was a significant boon for early organic chemists, providing a straightforward method to isolate and purify aldehydes from complex reaction mixtures. unica.itnih.gov The formation of these adducts rendered the typically volatile and reactive aldehydes into stable, crystalline solids that could be easily separated and subsequently reverted to the pure aldehyde under basic or strongly acidic conditions. unica.itwikipedia.org

Glyoxal (B1671930), being the simplest dialdehyde, was a natural candidate for this reaction. atamankimya.com Early research, including the work of Heinrich Debus who first prepared and named glyoxal, laid the groundwork for understanding its chemistry. sciencemadness.orgwikipedia.org The fundamental principle relies on the nucleophilic attack of the bisulfite ion on the electrophilic carbonyl carbon of glyoxal, a reaction that can occur at both aldehyde functionalities to form glyoxal bisulfite. caltech.eduhealtheffects.org

Evolution of Synthetic and Analytical Approaches for this compound

The preparation of glyoxal itself has evolved over time. Historically, it was synthesized by methods like the oxidation of ethanol (B145695) with nitric acid or acetaldehyde (B116499) with selenious acid. wikipedia.orgsciencemadness.org The formation of the this compound adduct often followed these syntheses as a means of purification and stabilization. wikipedia.orgorgsyn.org A common laboratory and early commercial method involved reacting the crude glyoxal solution with sodium bisulfite. orgsyn.org For instance, one procedure describes adding a concentrated glyoxal solution to a prepared solution of sodium bisulfite in aqueous ethanol, causing the this compound adduct to precipitate out as a solid. orgsyn.org

The analytical techniques used to characterize glyoxal and its bisulfite adduct have also seen significant advancements. Early methods were largely reliant on classical chemical analysis and physical properties. However, the advent of modern spectroscopic techniques has revolutionized the characterization of these compounds.

| Analytical Technique | Application in this compound Research |

| Infrared (IR) Spectroscopy | Used to identify the disappearance of the carbonyl stretch and the appearance of hydroxyl and sulfonate group vibrations, confirming adduct formation. acs.orgcerealsgrains.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, allowing for the definitive characterization of the adduct's stereochemistry and isomeric forms. nih.gov |

| Mass Spectrometry (MS) | Enables the determination of the molecular weight and fragmentation patterns, confirming the identity of the adduct and its derivatives. nih.govacs.org |

| High-Performance Liquid Chromatography (HPLC) | Used for the separation and quantification of glyoxal, glyoxylic acid, and other related compounds in various matrices. cloudfront.netresearchgate.net |

| Ion Chromatography | Allows for the accurate measurement of sulfite (B76179), sulfate (B86663), and other ions, which is crucial for studying the kinetics and mechanisms of adduct formation and oxidation. acs.org |

These modern analytical tools have provided unprecedented insight into the structure, stability, and reaction kinetics of this compound. caltech.eduacs.org

Shifting Paradigms in Applications from Classical Purification to Modern Research Tools

While the classical use of bisulfite adducts for the purification of aldehydes has been largely superseded by modern chromatographic techniques, the unique chemistry of this compound has found new life in contemporary research. nih.gov The paradigm has shifted from a simple purification aid to a versatile tool in various scientific disciplines.

Initially, the primary application was the separation of aldehydes from reaction byproducts. unica.itnih.gov The stable, solid nature of the this compound adduct made it an ideal intermediate for handling the otherwise difficult-to-manage glyoxal. wikipedia.orgorgsyn.org

In recent decades, the focus has broadened significantly. The reaction of bisulfite with carbonyls is now a cornerstone of various analytical methods. For example, it is used to trap volatile carbonyl compounds from air samples for subsequent analysis, a critical application in atmospheric chemistry and environmental science. healtheffects.org The formation of glyoxal-S(IV) adducts is recognized as an important process in atmospheric aqueous phases, acting as a reservoir for both glyoxal and sulfur dioxide and influencing the formation of secondary organic aerosols. nih.govacs.org